molecular formula C8H10BrNO3S B1530156 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one CAS No. 1083168-88-0

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Cat. No.: B1530156
CAS No.: 1083168-88-0
M. Wt: 280.14 g/mol
InChI Key: AGNQYMOWIBRFNN-UHFFFAOYSA-N
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Description

Overview and Significance in Chemical Research

The significance of this compound in contemporary chemical research extends beyond its immediate structural features to encompass its role as a representative of advanced heterocyclic design principles. This compound exemplifies the integration of multiple functional groups within a single molecular framework, demonstrating how strategic substitution patterns can enhance both synthetic utility and biological activity potential. The bromine atom at the 5-position serves multiple functions, acting as both an electron-withdrawing group that modulates the electronic properties of the pyridinone ring and as a reactive site for further chemical transformations through various coupling reactions.

Research investigations have established that brominated pyridinone derivatives exhibit enhanced biological activities compared to their non-halogenated counterparts. The electron-withdrawing nature of the bromine substituent contributes to increased potency in various biological assays, particularly those involving enzyme inhibition. Furthermore, the methylsulfonyl-ethyl substituent at the nitrogen position represents a sophisticated approach to modulating molecular properties, as this functional group combination has been shown to improve both metabolic stability and target selectivity in medicinal chemistry applications.

The compound's significance is further underscored by its synthetic accessibility through established bromination methodologies. The synthesis typically involves the bromination of 1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one using N-bromosuccinimide as a brominating agent in organic solvents such as dichloromethane. This synthetic approach enables efficient preparation while maintaining the integrity of the methylsulfonyl functional group, making the compound readily available for research applications. Industrial optimization of this synthetic process has led to improved yields and purity through techniques such as recrystallization and chromatographic purification.

Property Value Significance
Molecular Formula C8H10BrNO3S Contains bromine and methylsulfonyl functionality
Molecular Weight 280.14 g/mol Suitable for oral bioavailability considerations
Bromine Position 5-position Optimal for electronic modulation
Functional Groups Pyridinone, bromine, methylsulfonyl Multiple sites for chemical modification

Historical Context of Pyridin-2(1H)-one Chemistry

The historical development of pyridin-2(1H)-one chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic research. Pyridin-2(1H)-one, also known as 2-pyridone, was first characterized as an organic compound with the formula C5H4NH(O), representing a colorless solid with distinctive hydrogen bonding properties. The fundamental chemistry of this heterocyclic system has been extensively studied, particularly regarding its tautomerism with 2-hydroxypyridine, which represents a classic example of lactam-lactim equilibrium in organic chemistry.

Early investigations into pyridinone chemistry revealed the predominance of the lactam form in both solid state and polar solvents, with X-ray crystallography confirming the positioning of hydrogen closer to nitrogen than oxygen. These foundational studies established the electronic and structural characteristics that would later guide the development of substituted derivatives like this compound. The energy differences between tautomeric forms, measured through infrared spectroscopy, provided crucial insights into the stability relationships that govern pyridinone reactivity and biological activity.

The historical progression of pyridinone research accelerated significantly with the recognition of these compounds as privileged structures in medicinal chemistry. The identification of pyridinone derivatives in natural products, particularly alkaloids, established their biological relevance and stimulated interest in synthetic analogs. Early natural product isolations, including ricinine from castor beans in the 19th century and subsequent discoveries of tenellin and bassianin from fungal sources, demonstrated the diverse biological activities associated with pyridinone-containing molecules. These discoveries laid the groundwork for modern synthetic efforts aimed at developing pyridinone derivatives with enhanced therapeutic potential.

The evolution of synthetic methodologies for pyridinone preparation has been particularly significant in enabling access to complex derivatives such as this compound. Traditional approaches focused on cyclization reactions and functional group transformations, while contemporary methods emphasize selective substitution patterns and protecting group strategies. The development of efficient bromination protocols using N-bromosuccinimide and related reagents has been instrumental in accessing halogenated pyridinone derivatives with defined substitution patterns.

Current Research Interest and Applications

Contemporary research interest in this compound reflects the broader recognition of pyridinone derivatives as valuable scaffolds in medicinal chemistry and drug discovery. Current investigations focus on exploiting the compound's unique structural features for developing novel therapeutic agents, particularly in areas where traditional drug classes have shown limitations. The combination of the brominated pyridinone core with the methylsulfonyl-ethyl substituent creates opportunities for targeted interactions with biological macromolecules, especially enzymes and receptors involved in disease processes.

Recent advances in pyridinone medicinal chemistry have highlighted the versatility of these compounds in addressing diverse therapeutic challenges. Research has demonstrated that pyridinone derivatives exhibit activities ranging from antitumor and antimicrobial effects to anti-inflammatory and cardiotonic properties. The strategic positioning of the bromine atom and methylsulfonyl group in this compound positions this compound for applications in kinase inhibition, where the pyridinone scaffold can serve as a hinge-binding motif while the substituents provide selectivity and potency enhancements.

Current research applications also encompass the compound's utility as a synthetic intermediate for accessing more complex molecular architectures. The bromine substituent serves as a handle for various cross-coupling reactions, enabling the introduction of diverse aromatic and heteroaromatic groups through palladium-catalyzed methodologies. Similarly, the methylsulfonyl group can undergo nucleophilic substitution reactions, providing access to alternative functional group arrays that may enhance biological activity or improve pharmacokinetic properties.

Research Area Application Key Features
Kinase Inhibition Hinge-binding motif Pyridinone hydrogen bonding
Synthetic Chemistry Cross-coupling substrate Reactive bromine position
Medicinal Chemistry Lead optimization Multiple modification sites
Drug Discovery Scaffold hopping Privileged structure framework

The compound's potential in fragment-based drug design represents another significant area of current research interest. The molecular weight and structural complexity of this compound position it as an attractive starting point for fragment elaboration strategies, where initial binding interactions can be enhanced through systematic structural modifications. This approach has proven particularly valuable in developing inhibitors for challenging biological targets where traditional high-throughput screening approaches have been less successful.

Research Objectives and Scope

The primary research objectives surrounding this compound encompass both fundamental chemical characterization and applied medicinal chemistry investigations. Current research efforts focus on establishing comprehensive structure-activity relationships that govern the compound's interactions with biological targets, while simultaneously developing efficient synthetic methodologies for accessing this compound and related analogs. These dual objectives reflect the compound's position at the intersection of synthetic organic chemistry and pharmaceutical research, where both chemical accessibility and biological activity must be optimized.

Fundamental characterization studies aim to elucidate the electronic and conformational properties of this compound through advanced spectroscopic and computational methods. These investigations seek to understand how the bromine substituent and methylsulfonyl-ethyl chain influence the compound's reactivity, stability, and molecular recognition properties. Particular attention is directed toward understanding the hydrogen bonding capabilities of the pyridinone core in the context of the electron-withdrawing bromine substituent, as these interactions are crucial for biological activity.

Applied research objectives focus on developing the compound as a platform for pharmaceutical applications, particularly in areas where pyridinone derivatives have shown promise. Current investigations explore the compound's potential as a kinase inhibitor scaffold, leveraging the pyridinone's ability to form key hydrogen bonds with kinase hinge regions while utilizing the bromine and methylsulfonyl substituents to achieve selectivity among different kinase families. Additional research directions include exploring the compound's antimicrobial properties, building on the established activities of related pyridinone derivatives in bacterial and fungal inhibition.

The scope of current research extends to developing structure-based design principles that can guide the rational modification of this compound for specific therapeutic applications. This includes investigating how modifications to the bromine position, methylsulfonyl group, or ethyl linker affect biological activity and selectivity profiles. Computational modeling studies complement experimental investigations by providing insights into molecular interactions and guiding the design of optimized analogs with improved therapeutic potential.

Research Objective Methodology Expected Outcome
Structure-Activity Relationships Biological assays and computational modeling Enhanced understanding of activity determinants
Synthetic Optimization Reaction development and scale-up studies Improved access to compound and analogs
Biological Characterization Target identification and mechanism studies Definition of therapeutic potential
Lead Optimization Medicinal chemistry modifications Development of clinical candidates

Properties

IUPAC Name

5-bromo-1-(2-methylsulfonylethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c1-14(12,13)5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNQYMOWIBRFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN1C=C(C=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219947
Record name 5-Bromo-1-[2-(methylsulfonyl)ethyl]-2(1H)-pyridinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083168-88-0
Record name 5-Bromo-1-[2-(methylsulfonyl)ethyl]-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083168-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-[2-(methylsulfonyl)ethyl]-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 5-Bromopyridin-2(1H)-one

The 5-bromopyridin-2(1H)-one core is a key intermediate. It can be prepared by bromination of pyridin-2-one or through substitution reactions on pre-formed pyridin-2-one derivatives.

  • Typical Reaction Conditions: Bromination using brominating agents under controlled temperature to avoid over-bromination.
  • Yields: Often high, around 70-80% depending on conditions.

N-Alkylation with 2-(Methylsulfonyl)ethyl Halides

The N-alkylation step involves reacting 5-bromopyridin-2(1H)-one with 2-(methylsulfonyl)ethyl halides (e.g., bromides or iodides) under basic conditions.

  • Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the pyridinone nitrogen.
  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) facilitate the reaction.
  • Temperature: Room temperature to mild heating (18–25°C or slightly higher).
  • Reaction Time: Overnight stirring (12–24 hours) to ensure completion.

Example from related compound synthesis (5-bromo-1-ethylpyridin-2(1H)-one):

  • 5-bromopyridin-2(1H)-one (1.0 g, 6.0 mmol) reacted with ethyl bromide (0.7 g, 7.5 mmol) in DMF (10 mL) with K2CO3 (2.0 g, 15 mmol) at room temperature overnight yielded 74% product after chromatographic purification.

This method can be adapted for the 2-(methylsulfonyl)ethyl substituent by using the corresponding halide.

Oxidation of Sulfide to Sulfone (if required)

If the starting alkylating agent is a sulfide (e.g., 2-(methylthio)ethyl halide), oxidation to the sulfone is necessary.

  • Oxidizing Agents: Common oxidants include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA), or oxone.
  • Conditions: Mild to moderate temperatures, often in organic solvents like dichloromethane or acetonitrile.
  • Outcome: Conversion of methylthio group to methylsulfonyl group, yielding the sulfone moiety.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield (%) Notes
1 5-Bromopyridin-2(1H)-one, K2CO3, DMF, 2-(methylsulfonyl)ethyl bromide, rt, overnight N-alkylation of pyridinone nitrogen ~70-75% Purification by silica gel chromatography
2 If starting from sulfide: Oxidation with mCPBA in DCM at 0-25°C for 2-4 h Conversion of sulfide to sulfone >80% Monitor by TLC or LC-MS

Research Findings and Notes

  • The use of potassium carbonate in DMF for N-alkylation is well-documented and provides good yields with minimal side reactions.
  • The oxidation step is critical for achieving the methylsulfonyl group; incomplete oxidation leads to mixtures of sulfide and sulfone.
  • Purification typically involves silica gel chromatography with petroleum ether/ethyl acetate gradients to isolate the pure product.
  • Reaction scale-up requires careful control of temperature and stoichiometry to maintain yield and purity.
  • Alternative bases such as cesium carbonate or sodium hydride can be employed but may require different conditions.

Summary Table of Preparation Steps

Preparation Step Reagents Conditions Yield Range Key Considerations
5-Bromopyridin-2(1H)-one synthesis Brominating agent, pyridin-2-one Controlled bromination, mild heating 70-80% Avoid over-bromination
N-Alkylation with 2-(methylsulfonyl)ethyl halide K2CO3, DMF Room temp, overnight 70-75% Use polar aprotic solvent
Oxidation of sulfide to sulfone mCPBA or H2O2 0-25°C, 2-4 h >80% Monitor reaction progress

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyridinone derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemistry

  • Intermediate for Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic organic chemistry.

Biology

  • Biological Activity Studies : Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with biomolecules, which may lead to insights into its mechanism of action in biological systems.

Medicine

  • Therapeutic Properties : There is ongoing investigation into the therapeutic properties of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one. It is being explored as a lead compound in drug discovery processes, particularly for diseases where pyridine derivatives show promise.

Industry

  • Material Development : The compound finds applications in the development of new materials and chemical processes. Its reactivity makes it suitable for creating specialty chemicals used in various industrial applications.

Case Study 1: Synthesis and Reactivity

A study published in the Journal of Organic Chemistry highlighted the synthesis of this compound and its subsequent reactions with nucleophiles. The research demonstrated that the bromine atom could be effectively substituted with various nucleophiles under optimized conditions, leading to a range of substituted pyridinones .

In a pharmacological study, researchers evaluated the compound's interaction with specific enzymes involved in metabolic pathways. The findings suggested that this compound exhibited inhibitory effects on certain targets, indicating potential for therapeutic applications .

Mechanism of Action

The mechanism of action of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and the methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Analysis

The structural analogues of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one differ primarily in the substituent at the N1 position. Key examples include:

Compound Name CAS Number Substituent Molecular Weight Key Features
5-Bromo-1-methylpyridin-2(1H)-one 81971-39-3 Methyl 189.01 High similarity (0.78); simpler alkyl chain
5-Bromo-1-ethylpyridin-2(1H)-one 63785-87-5 Ethyl 203.04 Moderate polarity; similarity 0.75
5-Bromo-1-isopropylpyridin-2(1H)-one 851087-08-6 Isopropyl 216.08 Bulkier substituent; used as a building block
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one 1425045-05-1 Tetrahydropyran-4-yl 258.11 Cyclic ether substituent; increased steric hindrance
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one 832735-61-2 Difluoromethyl 212.00 Electron-withdrawing fluorines; similarity 0.70

Key Observations :

  • The methylsulfonylethyl group in the target compound introduces a polar, electron-withdrawing sulfonyl moiety , distinguishing it from simpler alkyl (methyl, ethyl) or cyclic (tetrahydropyranyl) substituents.

Reactivity Differences :

  • The methylsulfonylethyl group may slow nucleophilic substitution at N1 due to steric and electronic effects compared to methyl or ethyl substituents.

Physicochemical Properties

  • Solubility: The sulfonyl group increases polarity, likely improving aqueous solubility compared to non-polar substituents (e.g., isopropyl). However, this may reduce lipid solubility, affecting membrane permeability.
  • Stability : Sulfonyl-containing compounds are generally stable under physiological conditions, making them suitable for pharmaceutical applications .

Biological Activity

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one, with the molecular formula C8H10BrNO3S and a molecular weight of 280.14 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

The synthesis of this compound typically involves bromination of 1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one using brominating agents like N-bromosuccinimide (NBS). The reaction is generally conducted in dichloromethane at room temperature, optimizing conditions for high yield and purity .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The presence of the bromine atom and the methylsulfonyl group influences its reactivity and binding affinity to various enzymes and receptors. Preliminary studies suggest that this compound may modulate critical biological pathways, although detailed investigations are required to elucidate the exact molecular interactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyridine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating promising growth inhibition capabilities .

Data Table: Biological Activity Comparison

Compound NameCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-231TBDPotential microtubule destabilization
Related Compound AHepG24.98Apoptosis induction
Related Compound BLLC-PK1>20Selective toxicity

Study on Microtubule Assembly Inhibition

In a recent study focusing on microtubule assembly, several compounds derived from pyridine scaffolds were assessed for their ability to disrupt microtubule dynamics. Among them, compounds structurally related to this compound exhibited effective inhibition at concentrations around 20 μM, leading to significant morphological changes in cancer cells and enhanced caspase-3 activity, indicative of apoptosis .

Inflammatory Response Modulation

Another area of investigation involves the anti-inflammatory properties of pyridine derivatives. Compounds similar to this compound have shown promise in modulating inflammatory pathways, potentially serving as leads for developing new anti-inflammatory agents .

Q & A

Basic Research Question

  • NMR :
    • ¹H NMR : Look for the pyridinone NH proton (δ 10–12 ppm, broad) and methylsulfonyl CH₂ signals (δ 3.5–4.0 ppm, triplet).
    • ¹³C NMR : Confirm the sulfonyl group via SO₂ carbon (δ 45–50 ppm) and pyridinone carbonyl (δ 160–170 ppm) .
  • MS : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 294 (calculated for C₈H₉BrNO₃S).
    Validation : Compare with analogs like 5-bromo-1,3-dimethylpyridin-2(1H)-one, noting shifts due to sulfonyl substitution .

How does this compound interact with biological targets, and what are key considerations for in vitro assays?

Advanced Research Question
The sulfonyl group may enhance binding to enzymes (e.g., kinases) via hydrogen bonding. Preliminary studies on similar bromopyridinones show FGFR inhibitory activity .
Assay Design :

  • Use fluorescence polarization to measure binding affinity.
  • Test solubility in DMSO/PBS mixtures; the sulfonyl group improves aqueous solubility (~1–5 mM) compared to non-polar analogs .
    Contradictions : Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may stem from assay conditions (e.g., ATP concentration in kinase assays). Normalize data to control compounds .

What are the stability profiles of this compound under varying pH and temperature conditions?

Advanced Research Question

  • pH Stability : The pyridinone ring is susceptible to hydrolysis under acidic (pH <3) or basic (pH >10) conditions.
  • Thermal Stability : Decomposition above 150°C, confirmed by TGA/DSC. Store at −20°C in inert atmosphere .
    Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products include desulfonated derivatives .

How do halogen substituents (Br vs. Cl/I) influence the compound’s bioactivity and synthetic utility?

Q. Comparative Analysis

HalogenReactivity (Suzuki Coupling)Bioactivity (FGFR IC₅₀)
BrModerate (60–70% yield)50–100 nM
ClLow (<40% yield)>1 µM
IHigh (80% yield)10–50 nM

Mechanistic Insight : Bromine balances reactivity and metabolic stability. Iodo analogs, while more reactive, may exhibit shorter half-lives in vivo .

What computational strategies can predict the compound’s pharmacokinetic properties?

Q. Advanced Methodology

  • ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (~1.5), solubility (−3.5 logS), and CYP450 interactions.
  • Docking Studies : Model interactions with FGFR1 (PDB: 3RHK) to identify key binding residues (e.g., Asp641) .
    Validation : Compare with experimental data from microsomal stability assays .

How can researchers resolve contradictions in reported biological activity data?

Q. Data Analysis Framework

  • Source Variability : Check assay protocols (e.g., cell lines, incubation time).
  • Compound Purity : Confirm via HPLC (>95%) to exclude impurities affecting results .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan, adjusting for experimental variables .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one
Reactant of Route 2
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5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

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